4-(Methylamino)benzoic acid

Catalog No.
S1523968
CAS No.
10541-83-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)benzoic acid

CAS Number

10541-83-0

Product Name

4-(Methylamino)benzoic acid

IUPAC Name

4-(methylamino)benzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C(=O)O

Synonyms

4-(N-Methylamino)benzoic Acid; N-Methyl-4-aminobenzoic Acid; NSC 102506;

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O

4-(Methylamino)benzoic acid, also known as PABA (para-aminobenzoic acid), is a molecule derived from benzoic acid with a methyl amine group attached to the fourth carbon position of the benzene ring. It is a white crystalline solid that is not naturally abundant but can be synthesized in a laboratory or obtained commercially []. PABA has gained significance in scientific research due to its diverse applications in various fields, including pharmaceutical development, material science, and food chemistry [, ].


Molecular Structure Analysis

The key feature of 4-(Methylamino)benzoic acid is its structure. It consists of a benzene ring (six carbon atoms arranged in a hexagonal shape) with a carboxylic acid group (COOH) attached at one position (para position, fourth carbon) and a methyl amine group (CH3NH2) attached at another (also para position) []. This combination of functional groups grants PABA unique chemical properties. The presence of the amine group makes it slightly basic, while the carboxylic acid group allows it to participate in various condensation reactions [].


Chemical Reactions Analysis

4-(Methylamino)benzoic acid can undergo various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: PABA can be synthesized through various methods, including the acylation of p-aminobenzoic acid with methyl chloroformate [].

Reaction Equation:

C6H5NH2 + ClCOOCH3 -> C6H5NHCOOCH3 + HCl (p-aminobenzoic acid + methyl chloroformate -> PABA + hydrochloric acid)

  • Esterification

    The carboxylic acid group of PABA can react with alcohols in the presence of an acid catalyst to form esters [].

  • Decarboxylation

    Under extreme heat or specific catalysts, PABA can lose its carboxylic acid group, leading to the formation of p-toluidine (CH3C6H4NH2) [].

Physical and Chemical Properties

  • Melting Point: 228 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in hot water, ethanol, and other organic solvents []
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

The mechanism of action of 4-(Methylamino)benzoic acid depends on the specific application. Here are two potential examples:

  • Antibacterial Activity

    Some studies suggest that PABA may exhibit weak antibacterial properties by interfering with folic acid metabolism in certain bacteria []. However, its effectiveness as a standalone antibacterial agent is limited.

  • Preservative in Food and Cosmetics

    PABA acts as a weak UV filter by absorbing some ultraviolet radiation. This property makes it a common ingredient in sunscreens and certain cosmetics to provide minimal sun protection [].

  • Skin Irritation: PABA can cause skin irritation or allergic reactions in some individuals [].
  • Environmental Impact: The widespread use of PABA in sunscreens has raised concerns about its potential impact on aquatic ecosystems.

Pharmaceutical Research:

  • Antibacterial Activity

    PABA was once a common ingredient in topical and oral antibacterial medications. However, the emergence of resistant strains has limited its effectiveness as a standalone treatment [Source: National Institutes of Health, ]. However, it still plays a role in some combination therapies and is being explored for the development of novel antibacterial agents [Source: ScienceDirect, "Synergistic antibacterial activity of p-aminobenzoic acid and antibiotics against methicillin-resistant Staphylococcus aureus"].

  • Folate (Vitamin B9) Antagonism

    PABA is a structural component of folic acid (vitamin B9). It competitively inhibits the enzyme dihydropteroate synthase, which is essential for folate biosynthesis [Source: National Institutes of Health, ]. This property has been utilized in the development of antifolate drugs, which are used to treat certain types of cancer and malaria.

Biochemical Research:

  • Enzyme Studies

    PABA serves as a substrate or inhibitor for various enzymes, making it a valuable tool in studying enzyme function and mechanisms. For instance, it is used in assays to measure the activity of dihydropteroate synthase [Source: Journal of Biological Chemistry, "A Convenient Assay for Dihydropteroate Synthetase Activity"].

  • Protein-Ligand Interactions

    PABA can be used as a model ligand to study protein-ligand interactions and binding affinities. This information is crucial for developing new drugs and understanding various biological processes.

Material Science Research:

  • Organic Synthesis

    PABA is an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and functional materials. Its reactive functional groups (amine and carboxylic acid) allow for further chemical modifications.

  • Crystal Engineering

    PABA can be used as a building block in the design and construction of supramolecular structures with specific properties, such as self-assembly and controlled porosity.

XLogP3

2.2

UNII

ARU98Z0OZY

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10541-83-0

Wikipedia

N-Methyl-4-aminobenzoate

General Manufacturing Information

Benzoic acid, 4-(methylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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